Benzyl 2-chloropropanoate
Overview
Description
Scientific Research Applications
Catalysis in Esterification
Benzyl 2-chloropropanoate has been explored in the context of esterification reactions. The synthesis of related compounds like ethyl 2-chloropropanoate in acidic imidazolium ionic liquids has been studied. The role of these ionic liquids as catalysts in esterification, their acidities, and their relation to catalytic activity was a key focus. An optimal set of conditions for the esterification process was identified, demonstrating the potential for this compound in similar catalytic contexts (S. Hang, 2011).
Protonation Studies
In another study, the protonation of various carboxylic acids, including compounds related to this compound, was investigated. The study examined the interaction of these acids with hydrogen bromide, revealing insights into their basicities and the behavior of the acids in superacid systems (D. Clark, J. Emsley, F. Hibbert, 1989).
Protection of Alcohols
This compound's derivatives have been used in the protection of alcohols. For instance, in the synthesis of Methyl (R)‐(−)‐3‐Benzyloxy‐2‐Methyl Propanote, compounds such as 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate were used. This highlights its potential use in the protection and benzylation of alcohols (Kevin W. C. Poon, Philip A. Albiniak, G. Dudley, 2007).
Amino Acid Synthesis
This compound-related compounds play a role in amino acid synthesis. The synthesis of DL-serine and its derivatives from benzyl 2-az1do-3-benzyloxy-propanoate demonstrates the utility of this compound in the field of amino acid research and synthesis (F. Effenberger, G. Zoller, 1988).
Synthesis of Disinfectants
Research on the synthesis of 2-Benzyl-4-Chloro-Phenol, a disinfectant, utilized this compound-related compounds. This indicates the application of this compound in the synthesis of disinfectant chemicals (Sun Jing-xin, 2003).
Properties
IUPAC Name |
benzyl 2-chloropropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYXQRUIIAOBOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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